

Spectroscopic and Chromatographic Profiling of Clopidogrel Impurity C: A Technical Guide

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Compound of Interest

Compound Name: *Clopidogrel Related Compound C*

Cat. No.: *B7543444*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for Clopidogrel Impurity C, also known as **Clopidogrel Related Compound C**. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Clopidogrel. The information presented herein is compiled from publicly available pharmacopeial monographs and scientific literature.

Clopidogrel Impurity C is the (R)-enantiomer of Clopidogrel and is a critical substance to monitor in the synthesis and formulation of the active pharmaceutical ingredient (API).^[1] Its chemical name is Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate.^{[2][3]} The impurity is typically available as a hydrogen sulfate salt for use as a reference standard in analytical testing.^{[3][4]}

Chemical and Physical Data

Parameter	Value	Reference
Chemical Name	Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate hydrogen sulfate	[3][4]
Synonyms	Clopidogrel Related Compound C, (R)-Clopidogrel Hydrogen Sulfate	[3][5]
CAS Number	120202-71-3	[3]
Molecular Formula	C ₁₆ H ₁₆ CINO ₂ S · H ₂ SO ₄	[3]
Molecular Weight	419.90 g/mol	[6]

Spectroscopic Data

While raw spectral data for Clopidogrel Impurity C is not widely published, the following tables summarize the expected spectroscopic characteristics based on its chemical structure and information from suppliers of the reference standard.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. Based on the structure of Clopidogrel Impurity C, the following proton signals are expected.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.3-7.8	m	4H	Aromatic protons (chlorophenyl ring)
~6.8-7.2	m	2H	Thieno[3,2-c]pyridine ring protons
~4.9-5.2	s	1H	Methine proton (-CH-)
~3.7	s	3H	Methyl protons (-OCH ₃)
~2.8-3.5	m	6H	Methylene protons (dihydrothienopyridine ring)

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum. The data presented here are estimations based on the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Clopidogrel Impurity C, the expected molecular ion and major fragments are listed below.

m/z	Interpretation
322.07	[M+H] ⁺ of the free base (C ₁₆ H ₁₆ CINO ₂ S)
290.04	[M-OCH ₃] ⁺
196.04	[Thieno[3,2-c]pyridine fragment] ⁺
125.01	[Chlorophenyl fragment] ⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for Clopidogrel Impurity C are expected in the following regions.

Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H stretch (from H ₂ SO ₄)
~3000-3100	Aromatic C-H stretch
~2850-2950	Aliphatic C-H stretch
~1740	C=O stretch (ester)
~1600, ~1470	C=C stretch (aromatic)
~1250	C-O stretch (ester)
~750	C-Cl stretch

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The United States Pharmacopeia (USP) provides a detailed method for the analysis of Clopidogrel and its related compounds, including Impurity C.[2][4][7][8]

- Chromatographic System:
 - Column: 3.9-mm × 15-cm; 5-µm packing L1[2]
 - Mobile Phase: Heptane and dehydrated alcohol (85:15)[7]
 - Flow Rate: 1 mL/min[2]
 - Detector: UV at 220 nm[2]
 - Column Temperature: 30°C[2]
 - Injection Volume: 10 µL[2]

- Sample Preparation:
 - Standard Solution: 0.02 mg/mL each of USP Clopidogrel Bisulfate RS and USP **Clopidogrel Related Compound C** RS in a mixture of dehydrated alcohol and heptane. [\[4\]](#)
 - Sample Solution: 2 mg/mL of Clopidogrel Bisulfate in a mixture of dehydrated alcohol and heptane. [\[4\]](#)

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (General Protocol)

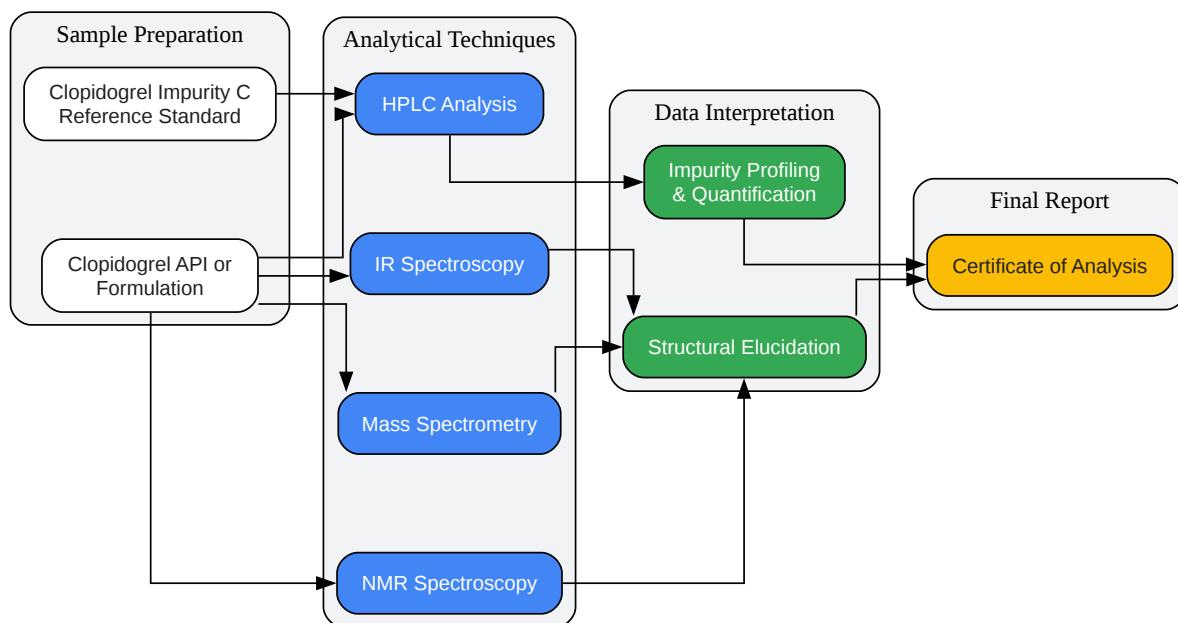
- Instrument: 400 MHz NMR Spectrometer
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
- Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
- Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
- Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (General Protocol)

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
- Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Clopidogrel Impurity C.



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Analytical Workflow for Clopidogrel Impurity C

This guide provides a foundational understanding of the analytical data for Clopidogrel Impurity C. For definitive identification and quantification, it is essential to use a qualified reference standard and validated analytical methods as outlined in the relevant pharmacopeias.

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